molecular formula C16H21NO3 B13375198 Methyl 1-(3,4-dimethylbenzoyl)-3-piperidinecarboxylate

Methyl 1-(3,4-dimethylbenzoyl)-3-piperidinecarboxylate

Cat. No.: B13375198
M. Wt: 275.34 g/mol
InChI Key: KANXMJVNNVVMSM-UHFFFAOYSA-N
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Description

Methyl 1-(3,4-dimethylbenzoyl)-3-piperidinecarboxylate is an organic compound with a complex structure that includes a piperidine ring, a benzoyl group, and a methyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(3,4-dimethylbenzoyl)-3-piperidinecarboxylate typically involves the reaction of 3,4-dimethylbenzoyl chloride with methyl 3-piperidinecarboxylate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(3,4-dimethylbenzoyl)-3-piperidinecarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 1-(3,4-dimethylbenzoyl)-3-piperidinecarboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of Methyl 1-(3,4-dimethylbenzoyl)-3-piperidinecarboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-[(3,4-dimethylbenzoyl)amino]-4-(4-ethyl-1-piperazinyl)benzoate
  • Naphthalene, 2-methyl-1-(3,4-dimethylbenzoyl)-

Uniqueness

Methyl 1-(3,4-dimethylbenzoyl)-3-piperidinecarboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research fields .

Properties

Molecular Formula

C16H21NO3

Molecular Weight

275.34 g/mol

IUPAC Name

methyl 1-(3,4-dimethylbenzoyl)piperidine-3-carboxylate

InChI

InChI=1S/C16H21NO3/c1-11-6-7-13(9-12(11)2)15(18)17-8-4-5-14(10-17)16(19)20-3/h6-7,9,14H,4-5,8,10H2,1-3H3

InChI Key

KANXMJVNNVVMSM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N2CCCC(C2)C(=O)OC)C

Origin of Product

United States

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